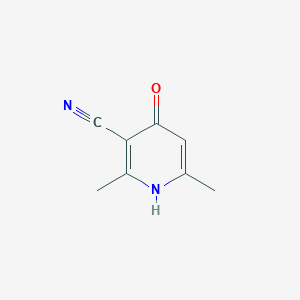

4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-8(11)7(4-9)6(2)10-5/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEYMLHGVQQBBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways

Established Synthetic Routes to 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

Established routes to this pyridine (B92270) derivative primarily rely on the construction of the heterocyclic ring from acyclic precursors. These methods are often robust and have been refined over decades of research.

Condensation reactions are a fundamental approach for constructing pyridine rings, typically involving the formation of carbon-carbon and carbon-nitrogen bonds through the addition and subsequent elimination of small molecules like water or alcohols. acsgcipr.org Most synthetic strategies for pyridines are based on the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), which after oxidation yields the pyridine ring. organic-chemistry.org For nitrile-substituted pyridines, variations of these classical reactions are employed, incorporating a nitrile-containing starting material.

A primary and historically significant route to this compound is the Guareschi-Thorpe synthesis. This reaction prepares 2-pyridones (which exist in tautomeric equilibrium with their 2-hydroxypyridine (B17775) form) from cyanoacetamide and a 1,3-dicarbonyl compound. quimicaorganica.org In the specific synthesis of the target molecule, the reactants are cyanoacetamide and acetylacetone (B45752) (2,4-pentanedione).

The classical Guareschi-Thorpe reaction has been the subject of numerous modifications to improve yields, simplify work-up procedures, and enhance its environmental friendliness. nih.govrsc.org A significant advancement involves performing the three-component condensation in an aqueous medium using ammonium (B1175870) carbonate. nih.gov This modified approach is inexpensive, eco-friendly, and often results in the precipitation of the product directly from the reaction medium, simplifying purification. rsc.org The ammonium carbonate serves dually as a nitrogen source and as a mild basic buffer to catalyze the condensation. nih.gov

A typical procedure involves the reaction of cyanoacetamide with acetylacetone in the presence of a base, leading to the formation of the pyridone ring structure.

Table 1: Representative Guareschi-Thorpe Synthesis for this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Advantage |

|---|---|---|---|---|

| Cyanoacetamide | Acetylacetone | Piperidine (B6355638) | Ethanol (B145695) | Classical, well-established method. |

| Cyanoacetamide | Acetylacetone | Ammonium Carbonate | Water/Ethanol | Green, high yield, simple work-up. rsc.org |

Multi-Component Reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comcaltech.edu This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.com The synthesis of highly substituted pyridines is well-suited to MCR strategies.

The aforementioned advanced Guareschi-Thorpe synthesis is a prime example of a three-component reaction (3-CR), combining a 1,3-dicarbonyl, a cyano-activated methylene (B1212753) compound, and a nitrogen source (like ammonium carbonate) in a single step. nih.gov MCRs offer significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and saving time and resources. mdpi.com The development of novel MCRs continues to be an active area of research for accessing complex heterocyclic scaffolds. nih.gov

The use of catalysts can dramatically improve the efficiency, selectivity, and environmental profile of pyridine synthesis. Both organocatalysts and metal-based catalysts have been successfully applied.

L-proline, a naturally occurring amino acid, has emerged as a versatile and efficient organocatalyst for various organic transformations, including the synthesis of pyridine derivatives. derpharmachemica.comnih.gov It functions as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid group acting as a Brønsted acid. nih.gov This dual catalytic activity facilitates key steps in the condensation cascade.

The synthesis of pyridines using L-proline typically involves the reaction of a 1,3-dicarbonyl compound (like acetylacetone) and an active methylene compound (like cyanoacetamide) in the presence of a catalytic amount of L-proline. derpharmachemica.comderpharmachemica.com The reaction is often carried out in ethanol at reflux temperature. derpharmachemica.com This method offers several advantages, including the use of an inexpensive and environmentally benign catalyst, short reaction times, and high product yields. derpharmachemica.com The mechanism is believed to involve the formation of an imine between the dicarbonyl compound and L-proline, which then facilitates the subsequent cyclization. derpharmachemica.com

Table 2: L-Proline Catalyzed Synthesis of Pyridine Derivatives

| 1,3-Dicarbonyl | Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| Acetylacetone | Cyanoacetamide | L-Proline (15 mol%) | Ethanol | ~2 hours | High (typically >90%) derpharmachemica.com |

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green approaches have been developed.

One significant approach is the use of water as a solvent, replacing volatile and often toxic organic solvents. nih.govrsc.org As seen in modified Guareschi-Thorpe reactions, using an aqueous medium not only makes the process safer but can also improve yields and simplify product isolation. rsc.org

The application of organocatalysts like L-proline is another key green strategy. nih.govjocpr.com L-proline is biodegradable, non-toxic, and readily available, making it a sustainable alternative to metal-based catalysts. nih.gov

Furthermore, microwave-assisted synthesis represents a green technology that can significantly shorten reaction times from hours to minutes, increase product yields, and enhance selectivity by providing rapid and uniform heating. nih.gov While not always explicitly documented for this specific compound, microwave irradiation is a widely applied green technique for the synthesis of various heterocyclic compounds, including pyridine derivatives.

Catalyst-Assisted Synthesis Protocols

Reaction Mechanisms in the Formation of the Pyridine Scaffold

The formation of the pyridine scaffold from the aforementioned precursors proceeds through a cascade of well-established reaction steps. When using acetylacetone and a derivative of cyanoacetic acid (like cyanoacetamide), the process follows the Guareschi-Thorpe mechanism. quimicaorganica.org

A plausible mechanism can be outlined as follows:

Knoevenagel Condensation: A base catalyst first deprotonates the active methylene group of the nitrile-containing precursor (e.g., cyanoacetamide). The resulting carbanion then attacks one of the carbonyl groups of acetylacetone. This is followed by dehydration to yield a linear intermediate.

Michael Addition/Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group of the acetylacetone moiety. This ring-closing step forms a non-aromatic dihydropyridone intermediate.

Aromatization: The final step is the elimination of a water molecule (dehydration) from the dihydropyridone intermediate to yield the stable, aromatic 2-pyridone ring system.

An alternative pathway, particularly when starting with malononitrile (B47326), involves an initial Knoevenagel condensation between malononitrile and acetylacetone. researchgate.net Subsequent cyclization, potentially involving an ammonia source or self-condensation pathways, leads to the final pyridone structure. The reaction is highly dependent on the conditions to favor the desired cyclization over other possible side reactions. researchgate.net

Optimization of Synthetic Conditions for Enhanced Research Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently studied include the choice of solvent, reaction temperature, and duration.

The solvent system can dramatically influence the outcome of the synthesis. Research into related Guareschi-Thorpe syntheses has highlighted a move towards more environmentally benign "green" solvents.

Aqueous Media: Water, often in combination with a buffer like ammonium carbonate, has been successfully employed. rsc.orgresearchgate.net In this system, ammonium carbonate serves as both a nitrogen source and a pH-controlled medium, facilitating the condensation while remaining eco-friendly. nih.gov The final product often precipitates directly from the aqueous solution, simplifying purification. rsc.org

Alcohols: Solvents like ethanol are also commonly used. One study found that the reaction of malononitrile and acetylacetone specifically in an alcoholic medium without a base catalyst selectively produced the desired 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net In contrast, conducting the reaction in an alkaline aqueous medium led to a mixture of products, underscoring the critical role of the solvent and catalyst system in directing the reaction pathway. researchgate.net

Temperature and reaction time are interdependent variables that must be carefully controlled to ensure complete reaction while minimizing the formation of degradation products. Optimization studies for similar pyridone syntheses provide insight into typical conditions. For instance, in an advanced Guareschi-Thorpe synthesis using ammonium carbonate in an aqueous/ethanolic solution, heating at 80 °C was found to be effective. researchgate.net

The table below summarizes findings from an optimization study for a related Guareschi-Thorpe reaction, demonstrating how reaction time and other parameters are adjusted to improve yield.

Table 1: Optimization of reaction conditions for a model Guareschi-Thorpe synthesis. Data adapted from a study on 2,6-dihydroxy-3-cyano-4-methyl pyridine synthesis, illustrating common optimization parameters. researchgate.net

As shown, a significant increase in yield was achieved by switching the nitrogen source and solvent system and reducing the reaction time, highlighting the importance of systematic parameter studies.

Purification Techniques and Methodological Advancements for Synthetic Products

The purification of this compound and its analogs depends on the physical properties of the product and the impurities present.

Precipitation and Filtration: A significant advantage of modern, green synthetic approaches, such as those conducted in aqueous media, is that the pyridone product is often sparingly soluble and precipitates out of the reaction mixture upon completion. researchgate.netrsc.org This allows for a simple work-up procedure involving filtration, washing with a suitable solvent (like cold water or hexane), and drying, which avoids the need for chromatography. researchgate.net

Chromatography: When the product does not precipitate or when a higher degree of purity is required, flash column chromatography is the standard method. nih.gov Silica gel is the typical stationary phase, with elution carried out using a solvent system of appropriate polarity, such as ethyl acetate/hexanes or methanol/dichloromethane, to separate the desired compound from unreacted starting materials and byproducts. nih.govacs.org

Recrystallization: For solid products, recrystallization from a suitable solvent is a common final step to obtain highly pure crystalline material.

Reactivity and Derivatization Studies

Intrinsic Reactivity Profile of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile

The reactivity of this compound is dictated by the interplay of its key functional groups: the hydroxyl, nitrile, and methyl substituents, all attached to a central pyridine (B92270) ring. The electronic effects of these groups modulate the electron density distribution around the ring, influencing the molecule's susceptibility to various chemical transformations.

Influence of Hydroxyl Group on Reactivity

The hydroxyl group at the C-4 position plays a pivotal role in the reactivity of the molecule, primarily through keto-enol tautomerism. In solution, 4-hydroxypyridines typically exist in equilibrium with their corresponding pyridone forms. For this compound, this equilibrium lies predominantly towards the 2,6-dimethyl-3-cyano-4-pyridone tautomer. This tautomerism is significant as it presents two potential sites for electrophilic attack: the nitrogen and the oxygen atoms.

The pyridone form possesses two nucleophilic centers: the ring nitrogen and the exocyclic oxygen. The site of reaction often depends on the nature of the electrophile and the reaction conditions. Hard electrophiles tend to react at the harder oxygen atom, leading to O-alkylation, while softer electrophiles may favor reaction at the nitrogen atom.

Role of Nitrile Group in Electrophilic/Nucleophilic Pathways

The nitrile (cyano) group at the C-3 position is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond. This has a profound effect on the reactivity of the pyridine ring. The nitrile group deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density.

Conversely, the electron-withdrawing nature of the nitrile group makes the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to it (C-2, C-4, and C-6). The carbon atom of the nitrile group itself is electrophilic and can undergo nucleophilic addition reactions, although this is generally less facile than with other carbonyl compounds. Under certain conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering pathways for further derivatization.

Impact of Methyl Substituents on Electronic Distribution

The two methyl groups at the C-2 and C-6 positions are electron-donating groups through a positive inductive effect (+I). They increase the electron density on the pyridine ring, which to some extent counteracts the electron-withdrawing effect of the nitrile group. This increased electron density can enhance the nucleophilicity of the ring nitrogen in the pyridone tautomer.

The presence of the methyl groups also introduces steric hindrance around the adjacent positions, which can influence the regioselectivity of certain reactions. For instance, bulky reagents may find it more difficult to attack the nitrogen atom or the neighboring ring carbons.

Functionalization and Derivatization Strategies

The diverse reactivity of this compound opens up numerous avenues for its functionalization and the synthesis of more complex derivatives. Key strategies include alkylation and cyclization reactions.

Alkylation Reactions and Subsequent Transformations

As previously mentioned, the tautomeric nature of this compound allows for alkylation at either the nitrogen or the oxygen atom. The choice between N-alkylation and O-alkylation can often be controlled by the selection of the alkylating agent and the reaction conditions. For instance, the use of a strong base followed by a hard alkylating agent like a sulfate or a sulfonate would likely favor O-alkylation, yielding a 4-alkoxy-2,6-dimethylpyridine-3-carbonitrile. In contrast, reaction with a softer alkyl halide under neutral or mildly basic conditions might result in N-alkylation of the pyridone tautomer.

These alkylated derivatives can undergo further transformations. For example, O-alkylated products could be subjected to reactions that modify the nitrile group or the methyl groups. N-alkylated pyridones can also serve as substrates for a variety of subsequent reactions.

Table 1: Regioselectivity in the Alkylation of 4-Hydroxypyridine (B47283) Derivatives

| Alkylating Agent | Base | Solvent | Major Product |

| Methyl Iodide | K2CO3 | Acetone | N-Alkylation |

| Dimethyl Sulfate | NaH | THF | O-Alkylation |

| Benzyl Bromide | Cs2CO3 | DMF | N-Alkylation |

Note: This table represents general trends observed for 4-hydroxypyridine systems and the specific outcomes for this compound may vary.

Cyclization Reactions Leading to Fused Heterocycles

The presence of the nitrile and hydroxyl/pyridone functionalities in a 1,3-relationship on the pyridine ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. The nitrile group can participate in cyclization reactions with adjacent functional groups, which can be introduced through derivatization of the hydroxyl group or the methyl groups.

For instance, conversion of the hydroxyl group to a better leaving group, such as a tosylate or a halide, would create an electrophilic center at C-4. Subsequent intramolecular attack by a nucleophile introduced at the nitrile group (e.g., after partial reduction) could lead to the formation of a fused ring. Alternatively, reactions involving the nitrile group and one of the methyl groups, after appropriate activation, can also lead to the formation of fused pyridopyrimidine, pyridothiazine, or other polycyclic systems. The synthesis of thienopyridines, for example, often involves the reaction of a cyanopyridine with a sulfur-containing reagent.

Table 2: Examples of Fused Heterocycles from Cyanopyridine Precursors

| Cyanopyridine Derivative | Reagent(s) | Fused Heterocycle |

| 2-Amino-3-cyanopyridine | Formamide | Pyrimido[4,5-b]pyridine |

| 3-Cyano-2-chloropyridine | Hydrazine | Pyrazolo[3,4-b]pyridine |

| 3-Cyanopyridin-2-thione | α-Haloketone | Thieno[2,3-b]pyridine |

Note: This table provides examples of cyclization reactions with different cyanopyridine derivatives to illustrate the potential for synthesizing fused heterocycles from this compound after appropriate functionalization.

Substituent Effects on Reaction Outcomes

The transformation of the 4-hydroxy group into a more reactive leaving group, such as a chloro group, is a critical step in the derivatization of this compound. This conversion significantly influences the subsequent reaction outcomes. The hydroxyl group itself is a poor leaving group, rendering the pyridine ring less susceptible to nucleophilic substitution reactions. However, upon conversion to the 2-chloro analogue, the reactivity profile of the molecule is dramatically altered.

The presence of the electron-withdrawing chloro group at the 2-position activates the pyridine ring towards nucleophilic attack. This enhanced electrophilicity is pivotal for the construction of fused ring systems. For instance, the reaction with binucleophiles such as hydrazine, hydroxylamine, and anthranilic acid proceeds efficiently with the 2-chloro derivative, leading to the formation of pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and pyrido[2,3-d]quinazolines, respectively. In contrast, these reactions are not feasible with the 4-hydroxy precursor under similar conditions, highlighting the profound effect of the substituent at this position on the reaction's progress.

Synthesis of Analogues and Related Pyridine Derivatives

The strategic modification of this compound opens up synthetic pathways to a variety of important heterocyclic scaffolds.

Comparative Studies with 2-Chloro-4,6-dimethylpyridine-3-carbonitrile

A direct comparative study underscores the divergent reactivity of the hydroxy and chloro derivatives. The synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile is readily achieved from its 2-hydroxy counterpart through treatment with phosphorus oxychloride (POCl₃). This transformation is a key enabler for subsequent derivatization.

| Starting Material | Reagent | Product | Reaction Type |

| 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile | POCl₃ | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | Chlorination |

The resulting 2-chloro derivative serves as a versatile intermediate. Its enhanced reactivity allows for facile displacement of the chloro group by various nucleophiles, a reaction not observed with the parent hydroxy compound. This difference in reactivity forms the basis for the synthesis of a wide array of fused pyridine systems.

Synthesis of Thienopyridine Derivatives

The synthesis of thieno[2,3-b]pyridine derivatives from this compound typically proceeds via an intermediate, 2-mercapto-4,6-dimethylpyridine-3-carbonitrile. This mercapto derivative can be prepared from the 2-chloro analogue. The reaction of the 2-mercapto derivative with α-halo ketones or α-halo esters, followed by intramolecular cyclization, yields the desired thienopyridine core.

For instance, the alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with ethyl chloroacetate or phenacyl bromide, followed by base-catalyzed cyclization, affords the corresponding thieno[2,3-b]pyridine derivatives.

| Reactant 1 | Reactant 2 | Product |

| 2-Mercapto-4,6-dimethylpyridine-3-carbonitrile | Ethyl chloroacetate | Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |

| 2-Mercapto-4,6-dimethylpyridine-3-carbonitrile | Phenacyl bromide | 3-Amino-2-benzoyl-4,6-dimethylthieno[2,3-b]pyridine |

Preparation of Pyrazolo, Isoxazolo, and Pyridoquinazoline Derivatives

The synthesis of pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and pyrido[2,3-d]quinazoline derivatives is effectively achieved starting from the 2-chloro analogue of this compound. The enhanced electrophilicity of the 2-position in the chloro derivative facilitates condensation reactions with appropriate binucleophiles.

The reaction of 2-Chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate leads to the formation of the corresponding pyrazolo[3,4-b]pyridine derivative. Similarly, treatment with hydroxylamine hydrochloride yields the isoxazolo[5,4-b]pyridine scaffold. Furthermore, reaction with anthranilic acid affords the pyrido[2,3-d]quinazoline system. researchgate.net

| Starting Material | Reagent | Fused Heterocyclic Product |

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivative |

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | Hydroxylamine hydrochloride | Isoxazolo[5,4-b]pyridine derivative |

| 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | Anthranilic acid | Pyrido[2,3-d]quinazoline derivative |

These reactions exemplify the strategic importance of converting the less reactive hydroxyl group into a chloro substituent to facilitate the synthesis of complex, fused heterocyclic systems.

Based on the comprehensive search for scientific literature, it has been determined that there are no available computational and theoretical investigation records specifically for the chemical compound “this compound.”

The available scientific literature includes studies on isomers, such as 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile, and other related pyridine derivatives. However, in strict adherence to the request for information focusing solely on “this compound,” this information cannot be used as a substitute.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for the following sections:

Computational and Theoretical Investigations

Vibrational Spectroscopy Simulations and Assignments

Theoretical Infrared (IR) and Raman Spectra Prediction

Without dedicated research on “4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile,” providing a thorough and accurate analysis as outlined is not feasible.

Scaled Quantum Mechanics Force Field (SQMFF) Methodology

The Scaled Quantum Mechanics Force Field (SQMFF) methodology has been utilized to perform detailed vibrational analyses of this compound. scirp.org This approach involves the calculation of harmonic vibrational frequencies using DFT, typically with the B3LYP functional and a 6-31G* basis set. scirp.orgresearchgate.net The force constants derived from these quantum mechanical calculations are then scaled to correct for systematic errors inherent in the theoretical model, leading to a more accurate prediction of the vibrational spectrum. scirp.org This scaling procedure improves the agreement between theoretical and experimental vibrational frequencies, allowing for a reliable assignment of the spectral bands. scirp.org

Correlation with Experimental Vibrational Data

A strong correlation has been established between the theoretical vibrational wavenumbers calculated via SQMFF and the experimental data obtained from infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net Theoretical studies have successfully modeled the vibrational spectra of this compound in both the gas phase and in aqueous solution. scirp.orgresearchgate.net

The assignments of the vibrational modes are based on these correlated calculations. For instance, the characteristic C≡N stretching vibration is a key feature in the spectrum. The O-H stretching band is also of significant interest, as its position and intensity can be influenced by the molecular environment, particularly by solvent interactions. researchgate.net The table below presents a comparison of selected experimental and calculated vibrational wavenumbers, demonstrating the high level of agreement achieved.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode Assignment | Experimental (IR) | Calculated (Gas Phase) |

|---|---|---|

| O-H Stretch | 3448 | 3675 |

| C-H Stretch (Methyl) | 2927 | 3005 |

| C≡N Stretch | 2221 | 2269 |

| C=C Stretch (Ring) | 1634 | 1658 |

| C-N Stretch (Ring) | 1559 | 1585 |

| O-H Bend | 1445 | 1420 |

| C-O Stretch | 1260 | 1275 |

Note: Calculated values are from DFT B3LYP/6-31G level of theory. Experimental data is for the solid phase.*

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational chemistry offers powerful tools for the prediction of NMR chemical shifts, which are fundamental for structure elucidation. nih.govnih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Shift Prediction

Theoretical calculations have been applied to predict the ¹H-NMR chemical shifts for this compound. These predictions help in the assignment of signals in the experimental spectrum to specific protons within the molecule. The chemical shifts are sensitive to the electronic environment of the protons. Key signals include those for the hydroxyl proton, the aromatic proton on the pyridine (B92270) ring, and the protons of the two methyl groups. The calculated shifts provide valuable data for confirming the molecular structure.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| OH | 12.5 |

| H-5 | 6.1 |

| CH₃ (at C2) | 2.4 |

| CH₃ (at C6) | 2.3 |

Note: Predicted values are relative to a standard reference and can vary based on the computational method and solvent model used.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Shift Prediction

Similarly, ¹³C-NMR chemical shifts have been computationally predicted for this compound. nih.govnih.gov These calculations are essential for assigning the resonances of the eight distinct carbon atoms in the molecule, including the carbons of the pyridine ring, the nitrile group, and the methyl groups. The accuracy of these predictions relies on the level of theory and the basis set employed in the calculations. researchgate.netnih.gov

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 160 |

| C3 | 95 |

| C4 | 162 |

| C5 | 108 |

| C6 | 150 |

| C≡N | 117 |

| CH₃ (at C2) | 20 |

| CH₃ (at C6) | 18 |

Note: Predicted values provide a guide for experimental spectra assignment.

Intermolecular Interactions and Solvation Phenomena

The study of intermolecular interactions is crucial for understanding the behavior of this compound in different phases and its interactions with other molecules.

Hydrogen Bonding Networks

This compound has the capacity to participate in hydrogen bonding. The molecule contains one hydrogen bond donor (the hydroxyl group) and two potential hydrogen bond acceptor sites (the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group). nih.gov Computational studies modeling the compound in aqueous solution show the significant role of hydrogen bonding with solvent molecules. researchgate.net These interactions lead to shifts in the vibrational frequencies, particularly a notable red-shifting and intensification of the O-H stretching band, which is characteristic of hydrogen bond formation. researchgate.net In the solid state, intermolecular hydrogen bonds between molecules can be expected to form, influencing the crystal packing and physical properties of the compound.

Lack of Specific Research Data for this compound

Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested subsections (4.4.2. Solvation Energy and Solvent Effects on Molecular Properties and 4.4.3. Atoms In Molecules (AIM) and Natural Bond Orbital (NBO) Analyses) as outlined in the user's instructions. The generation of thorough and informative content with data tables and detailed research findings is contingent upon the existence of published research on the specific compound .

General discussions on the theoretical concepts of solvation models, AIM, or NBO theory, or the presentation of data from related but distinct pyridine-containing molecules, would not adhere to the strict requirement of focusing solely on "this compound."

Spectroscopic Characterization Methodologies in Research

Advanced Infrared and Raman Spectroscopic Techniques

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental in identifying the functional groups and elucidating the bonding framework of the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The experimental FTIR spectrum of the compound provides direct evidence for its key structural features. For instance, the spectrum of the 2-hydroxy (or 2-pyridone) tautomer is characterized by a strong absorption band corresponding to the C=O stretching vibration of the pyridone ring. Additionally, a prominent sharp band indicates the C≡N (nitrile) stretching mode. The N-H stretching vibration, typically observed as a broad band, confirms the presence of the pyridone tautomer, while vibrations associated with the methyl groups and the pyridine (B92270) ring structure provide further confirmation of the molecular identity. Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies, which show good correlation with the experimental FTIR data. canbipharm.com

Raman spectroscopy serves as a complementary technique to FTIR. While experimental Raman spectra for this specific compound are not widely documented in the literature, theoretical Raman spectra have been calculated using DFT methods. guidechem.com These theoretical spectra predict the Raman-active vibrational modes. The nitrile (C≡N) stretch is expected to produce a strong and characteristic Raman signal. Vibrations of the pyridine ring, particularly the symmetric ring breathing modes, are also typically strong in the Raman spectrum and are crucial for confirming the heterocyclic structure. The C=O and N-H stretching modes are also Raman active, and their positions can help confirm the dominant tautomeric form in different environments. guidechem.com

A detailed analysis of the vibrational modes, aided by DFT calculations, allows for the precise assignment of observed bands in the FTIR and theoretical Raman spectra to specific molecular motions. canbipharm.com The nitrile group (C≡N) is consistently identified by a sharp, intense band in the 2200-2240 cm⁻¹ region. The pyridone structure of the tautomer is confirmed by a strong C=O stretching band around 1640-1680 cm⁻¹ and an N-H stretching vibration typically found in the 2800-3100 cm⁻¹ range in the solid state, often broadened due to hydrogen bonding. nih.gov

The methyl (CH₃) groups give rise to characteristic symmetric and asymmetric stretching vibrations near 2800-3000 cm⁻¹ and bending vibrations around 1375-1450 cm⁻¹. The aromatic C-H stretching of the proton on the pyridine ring appears above 3000 cm⁻¹. The region below 1600 cm⁻¹ contains a series of complex bands corresponding to C=C and C-N stretching vibrations within the pyridine ring, as well as various in-plane and out-of-plane bending modes that form a unique fingerprint for the molecule. canbipharm.comguidechem.com

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| N-H Stretch | Amide (Pyridone) | 2800 - 3100 | FTIR |

| Aromatic C-H Stretch | Pyridine Ring | ~3050 | FTIR, Raman |

| C≡N Stretch | Nitrile | 2217 - 2225 | FTIR, Raman |

| C=O Stretch | Amide (Pyridone) | 1636 - 1655 | FTIR, Raman |

| C=C / C-N Ring Stretch | Pyridine Ring | 1450 - 1600 | FTIR, Raman |

| CH₃ Bending | Methyl | 1375 - 1450 | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the atomic connectivity and the chemical environment of the hydrogen and carbon atoms within the molecule.

High-resolution ¹H NMR spectroscopy is used to identify the number and type of protons in the molecule. For the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile tautomer, the spectrum is expected to show distinct signals for each unique proton environment. A broad singlet, typically observed far downfield (δ > 12 ppm in DMSO-d₆), is characteristic of the acidic N-H proton of the pyridone ring. nih.gov The pyridine ring itself contains a single proton (H5), which would appear as a sharp singlet. The two methyl groups at positions C4 and C6 are in different chemical environments and are thus expected to appear as two separate singlets. The chemical shifts of these methyl protons are influenced by their position on the ring relative to the carbonyl and nitrile groups.

| Proton Type | Expected Signal | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| N-H | Broad Singlet | > 12.0 | In DMSO-d₆; position is solvent and concentration dependent. |

| Ring H (H5) | Singlet | 6.0 - 6.5 | Represents the isolated proton on the pyridine ring. |

| C4-CH₃ | Singlet | 2.2 - 2.5 | Chemical shift influenced by adjacent functional groups. |

| C6-CH₃ | Singlet | 2.2 - 2.5 | Expected to have a slightly different shift from C4-CH₃. |

¹³C NMR spectroscopy is essential for determining the carbon framework of the molecule. The structure of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile contains eight carbon atoms, each in a unique chemical environment, which should result in eight distinct signals in the ¹³C NMR spectrum. The carbon of the carbonyl group (C2) is expected to have the largest chemical shift, appearing significantly downfield (δ > 160 ppm). The carbon of the nitrile group (C≡N) typically appears in the range of δ 115-120 ppm. The sp²-hybridized carbons of the pyridine ring (C3, C4, C5, C6) would resonate in the aromatic region, with their specific shifts determined by the attached substituents. For some 2(1H)-pyridone structures, the signals for quaternary carbons can be difficult to observe due to long relaxation times or dynamic equilibrium between tautomers. nih.gov The two methyl carbons (C4-CH₃ and C6-CH₃) would appear at the highest field (most upfield), typically in the δ 15-25 ppm range. rsc.org

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| C=O (C2) | > 160 | Most downfield signal due to the electronegative oxygen. |

| Ring C (C4, C6) | 150 - 155 | Quaternary carbons attached to methyl groups. |

| Ring C (C5) | 105 - 115 | CH carbon of the ring. |

| C≡N | 115 - 120 | Characteristic shift for a nitrile carbon. |

| Ring C (C3) | ~90 | Quaternary carbon attached to the nitrile group. |

| CH₃ Carbons | 15 - 25 | Most upfield signals. |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously establishing the chemical structure of organic molecules. While specific 2D NMR data for 4-hydroxy-2,6-dimethylpyridine-3-carbonitrile is not available, the application of these techniques would follow established principles.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a molecule, typically separated by two or three bonds. For this compound, a COSY spectrum would be expected to show correlations between the protons of the two methyl groups and any adjacent protons, although in this specific structure, such direct coupling is not anticipated. It would primarily be used to confirm the absence of coupling for the isolated methyl and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atom to which they are attached, correlating ¹H and ¹³C chemical shifts through one-bond couplings. For the target molecule, an HSQC spectrum would show distinct cross-peaks connecting the protons of the two methyl groups to their respective carbon signals and the single aromatic proton to its corresponding aromatic carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization. For this compound (C₈H₈N₂O), the molecular weight is 148.16 g/mol .

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

While a specific fragmentation pattern for this compound is not documented in the searched literature, the fragmentation of pyridine derivatives often involves characteristic losses. Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃), resulting in an [M-15]⁺ fragment.

Loss of carbon monoxide (CO) from the hydroxypyridine ring, leading to an [M-28]⁺ fragment.

Cleavage involving the nitrile group (-CN).

The precise fragmentation pattern provides a fingerprint that helps to confirm the proposed structure.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although crystal structure data for this compound has not been found, such a study would reveal:

The planarity of the pyridine ring.

The precise bond lengths of the C-C, C-N, C=O, and C≡N bonds.

The bond angles within the pyridine ring and of the substituents.

The crystal packing arrangement and any significant intermolecular forces, particularly hydrogen bonding involving the 4-hydroxy group and the nitrogen of the nitrile or pyridine ring, which would heavily influence the solid-state structure.

The table below illustrates the kind of crystallographic data that would be obtained from an X-ray diffraction study.

| Parameter | Hypothetical Data |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (e.g., 8.5) |

| b (Å) | (e.g., 10.2) |

| c (Å) | (e.g., 9.1) |

| α (°) | 90 |

| β (°) | (e.g., 95.5) |

| γ (°) | 90 |

| Volume (ų) | (Calculated from above) |

| Z (Molecules per unit cell) | 4 |

This data would provide unequivocal proof of the molecular structure in the solid state.

Advanced Research Applications in Chemical Disciplines

Role in Advanced Materials Science and Engineering

The pyridine-carbonitrile framework is of significant interest in materials science for creating functional polymers, coatings, and advanced optoelectronic devices.

Precursor for Polymers and Coatings Research

Pyridine (B92270) derivatives are integral to the synthesis of specialized polymers and coatings due to the properties they impart, such as thermal stability, durability, and specific chemical functionalities. substack.com While direct research on polymers from 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is specific, the broader class of pyridine derivatives is used to create robust materials. For instance, pyridine-based structures are incorporated into coating compositions to enhance curing processes and the hardness of the final film. google.com The functional groups on this compound, particularly the hydroxyl group, offer reactive sites for polymerization, suggesting its potential as a monomer or cross-linking agent to develop materials with improved performance characteristics.

Table 1: Potential Contributions of Pyridine-Carbonitrile Moiety in Polymers and Coatings

| Feature | Contribution to Material Properties |

| Pyridine Ring | Enhances thermal stability and chemical resistance of the polymer backbone. |

| Hydroxyl Group | Provides a reactive site for polymerization reactions (e.g., forming polyesters or polyurethanes). |

| Nitrile Group | Can be hydrolyzed or modified to introduce other functional groups, altering surface properties. |

| Methyl Groups | Influence solubility and steric hindrance, affecting polymer processing and final structure. |

Applications in Optoelectronic Materials Development

The pyridine-carbonitrile scaffold is a critical component in the design of advanced optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.net This structural motif is frequently used as an electron-accepting core in donor-acceptor type molecules that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.netnih.govfigshare.com The combination of the electron-deficient pyridine ring and the strongly electron-withdrawing cyano group helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for achieving a small energy gap between the singlet and triplet excited states (ΔEST). nih.govfigshare.comacs.org This small energy gap facilitates efficient reverse intersystem crossing (RISC), allowing the harvesting of triplet excitons and leading to high internal quantum efficiencies in OLED devices.

Research on structurally related pyridine-dicarbonitrile derivatives has demonstrated their capability to produce highly efficient emitters. For example, devices fabricated using these materials have achieved high external quantum efficiencies (EQEs), with some reaching nearly 30%. nih.govacs.org

Table 2: Performance of Optoelectronic Devices Based on Pyridine-Carbonitrile Emitters

| Compound Type | Emission Color | Max. External Quantum Efficiency (EQE) | Key Structural Feature |

| Carbazol-Pyridine-Carbonitrile | Blue | 21.2% | Direct linkage of carbazole (B46965) (donor) and pyridine-carbonitrile (acceptor). acs.org |

| Diphenylpyridine-Dicarbonitrile | Sky-Blue | 29.6% | Highly sterically congested structure with a dicarbonitrile core. nih.govacs.org |

| Bromophenyl-dimethylpyridine-dicarbonitrile | Green | 25.8% | Double-twist design strategy to achieve small ΔEST and fast RISC. researchgate.net |

Contributions to Agrochemical Chemistry Research

Pyridine-based compounds are a cornerstone in the agrochemical industry, forming the basis for a wide range of fungicides, insecticides, and herbicides. nih.govsemanticscholar.org The unique chemical reactivity of this compound makes it a valuable intermediate in the synthesis of new crop protection agents.

Intermediate in Novel Pesticide Synthesis

The this compound structure serves as a key intermediate in the synthesis of more complex and potent pesticides. nih.gov The pyridine ring is a common feature in many successful commercial insecticides, including neonicotinoids, which target nicotinic acetylcholine (B1216132) receptors in insects. mdpi.com Researchers utilize this pyridine-based building block to construct novel molecules with desired biological activities. The functional groups allow for derivatization, enabling the creation of libraries of compounds for screening. For instance, derivatives of cyanopyridine have been investigated for their insecticidal properties against various agricultural pests. nih.govnih.gov

Table 3: Pesticide Classes Synthesized from Pyridine-Based Intermediates

| Pesticide Class | Mode of Action | Role of Pyridine Intermediate |

| Neonicotinoid Analogues | Nicotinic Acetylcholine Receptor (nAChR) agonist. mdpi.com | Forms the core structure essential for receptor binding. |

| Thienylpyridines | Varies with final structure. | Serves as a foundational block for further chemical elaboration. researchgate.net |

| Pyridyl-based Carboxamides | Varies with final structure. | Provides the essential pyridine moiety for creating new active ingredients. semanticscholar.org |

Building Block for Herbicide Development

In addition to insecticides, the pyridine scaffold is crucial in the development of herbicides and plant growth regulators. Research has shown that derivatives of methylnicotinonitrile can be used to synthesize compounds with herbicidal properties. researchgate.net For example, 2,6-diazido-4-methylnicotinonitrile derivatives have been synthesized and identified as potential plant growth regulators and moderately active herbicide safeners, which protect crops from the phytotoxic effects of herbicides. researchgate.net The versatility of the this compound intermediate allows chemists to build molecules that can selectively interfere with biological pathways in weeds. nih.gov

Utility in Analytical Chemistry Method Development

While specific analytical methods centered on this compound are not extensively documented, its chemical properties and those of related pyridine derivatives suggest its utility in this field. Pyridinecarbonitriles can serve as ligands in the synthesis of coordination complexes, which have applications in various analytical techniques. mdpi.com The compound could potentially be used as a reference standard in chromatographic methods (e.g., HPLC, GC) for the quantification of related agrochemical or material science products. Furthermore, its functional groups could be utilized to develop new colorimetric or fluorometric sensors for detecting specific analytes. In synthetic chemistry, related pyridine N-oxides are used as reagents in specialized catalytic reactions, and the development of analytical methods to monitor such reactions is crucial for process optimization. acs.orgacs.org

Reagent in Detection and Quantification Methodologies

While this compound is primarily recognized as a synthetic building block, its potential application as an analytical reagent is an area of interest. Some sources suggest its utility in analytical chemistry for the detection and quantification of other chemical substances. chemimpex.com However, specific, well-documented methodologies employing this particular compound as a primary reagent for detection or quantification are not extensively detailed in current scientific literature. The presence of the cyano and hydroxyl groups on the pyridine ring could theoretically be exploited for developing chromogenic or fluorogenic responses upon selective reaction with specific analytes, but dedicated studies in this area are limited.

Significance in Biochemical Research Investigations

Studies on Enzyme Mechanisms and Metabolic Pathways (non-clinical context)

The role of this compound in biochemical studies, particularly concerning enzyme mechanisms and metabolic pathways, is an emerging field. chemimpex.com While direct enzymatic studies on this specific molecule are not widely published, research on structurally related pyridine derivatives provides a framework for its potential significance. For instance, studies on flavoprotein monooxygenases, such as 6-Hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase, demonstrate how pyridine rings can be hydroxylated and cleaved by enzymatic action. nih.gov This enzyme catalyzes the β-hydroxylation of the pyridine ring, leading to carbon-carbon bond cleavage. nih.gov Such mechanistic studies on related compounds suggest that this compound could serve as a potential substrate or probe for investigating the activity and mechanism of uncharacterized pyridine-metabolizing enzymes, thereby expanding the understanding of pyridine hydroxylases and their metabolic pathways. nih.gov

Intermediate in Medicinal Chemistry Research and Drug Discovery Processes (excluding clinical trials)

The most significant application of this compound is in medicinal chemistry, where the cyanopyridine structure is considered a "privileged scaffold." researchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.netnih.govijpsr.com

Scaffold for Novel Therapeutic Agent Synthesis

The this compound core structure serves as a foundational scaffold for synthesizing a diverse range of potential therapeutic agents. The reactivity of its functional groups allows for extensive chemical modification to generate libraries of novel compounds. Research has shown that nicotinonitrile (another term for cyanopyridine) skeletons are integral to molecules with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiproliferative effects. nih.gov Derivatives of the cyanopyridine scaffold are being investigated for various therapeutic applications, as detailed in the table below.

| Derivative Class | Therapeutic Target/Application |

| 2-Oxo-3-cyanopyridine derivatives | Anticancer (Survivin modulators) nih.gov |

| 4,6-Diaryl-2-oxopyridine-3-carbonitriles | Antibacterial tandfonline.com |

| Cyanopyridone Derivatives | Anticancer (VEGFR-2/HER-2 inhibitors) mdpi.com |

| 2-Amino-3-cyanopyridine derivatives | Antiviral, IKK-β inhibitors, HIV-1 integrase inhibitors ijpsr.com |

| Fused Cyanopyridines (e.g., Pyrazolo[3,4-b]pyridines) | Antibacterial (including MRSA) tandfonline.com |

Precursor for Compounds Targeting Specific Biological Pathways

Building upon its role as a versatile scaffold, this compound is a key precursor for developing molecules that target specific biological pathways implicated in disease. The cyanopyridine moiety is a component in several kinase inhibitors and other targeted therapies. nih.gov For example, derivatives have been specifically designed to modulate the activity of survivin, an apoptosis inhibitor protein often overexpressed in cancer cells. nih.gov Other synthesized series have shown potent inhibitory action against critical signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and PIM-1 kinase, all of which are crucial targets in oncology. mdpi.comnih.gov

| Precursor Scaffold | Biological Pathway/Target | Disease Context |

| 3-Cyanopyridine | Survivin Dimerization Interface | Cancer (Apoptosis Evasion) nih.gov |

| Cyanopyridone | VEGFR-2 / HER-2 Kinase Signaling | Cancer (Angiogenesis, Proliferation) mdpi.com |

| 3-Cyanopyridine | PIM-1 Kinase | Breast Cancer nih.gov |

| 2-Amino-3-cyanopyridine | DNA Gyrase A | Bacterial Infection researchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives (theoretical/mechanistic focus)

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. The cyanopyridine scaffold has been the subject of numerous SAR investigations to understand how chemical modifications influence biological activity. nih.govmdpi.com These studies provide a mechanistic rationale for designing more potent and selective therapeutic agents.

Key findings from SAR studies on cyanopyridine derivatives include:

Scaffold Preference: In a study comparing different cyanopyridine scaffolds, the 2-oxo-3-cyanopyridine structure was generally preferred for in vitro cytotoxic activity over 2-thioxo or 2-amino variants. nih.gov

Influence of Substituents: The nature and position of substituents on aryl rings attached to the pyridine core significantly impact activity. For instance, in one series of cyanopyridone derivatives tested against the MCF-7 breast cancer cell line, a 4-chloro substitution on a phenyl ring (compound 5e ) resulted in the highest potency (IC₅₀ = 1.39 µM), outperforming unsubstituted and methoxy-substituted analogs. mdpi.com

Effect of Fused Rings: The fusion of other heterocyclic rings to the cyanopyridine core can alter activity. In one study, non-fused cyanopyridone compounds generally showed better cytotoxic activity than their fused pyridopyrimidine counterparts. mdpi.com However, introducing a 2-methyl group onto the fused pyrimidine (B1678525) ring was found to decrease activity against the HepG2 cell line sevenfold. mdpi.com

General Trends for Antiproliferative Activity: A broader analysis of pyridine derivatives found that the presence and position of -OMe, -OH, -C=O, and -NH2 groups tend to enhance antiproliferative activity, whereas halogen atoms or bulky groups can sometimes lead to lower activity. mdpi.com

The following table summarizes SAR data from a study on cyanopyridone derivatives against the MCF-7 cancer cell line. mdpi.com

| Compound | R Group (Substitution on Phenyl Ring) | IC₅₀ (µM) against MCF-7 |

| 5a | H | 1.77 ± 0.10 |

| 5b | 4-OH | 9.87 ± 0.54 |

| 5c | 4-OCOCH₃ | 8.81 ± 0.48 |

| 5d | 2,4-Cl₂ | 3.23 ± 0.18 |

| 5e | 4-Cl | 1.39 ± 0.08 |

| 5f | 3,4,5-(OCH₃)₃ | 8.12 ± 0.45 |

| Taxol (Reference) | - | 3.01 ± 0.16 |

This data clearly illustrates the significant impact of substituent choice on biological efficacy, highlighting the 4-chloro derivative 5e as a particularly potent compound within this series.

Development of Pharmaceutical Intermediates

The structural framework of this compound positions it as a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its pyridine core, adorned with hydroxyl, methyl, and cyano functional groups, offers multiple reactive sites for chemical modification. This versatility allows for its integration into synthetic pathways aimed at producing key intermediates for active pharmaceutical ingredients (APIs). Research in this area focuses on leveraging the inherent reactivity of this compound to construct molecular scaffolds with desired pharmacological properties.

While direct, publicly available research detailing the explicit conversion of this compound into a specific commercial drug intermediate is limited, the broader class of substituted pyridines is fundamental to medicinal chemistry. For instance, pyridine derivatives are integral to the synthesis of proton pump inhibitors like omeprazole, lansoprazole, and pantoprazole. A patented process for preparing such pharmaceutically useful pyridine derivatives highlights the importance of the substituted pyridine scaffold as a key intermediate. chemicalbook.com

The chemical architecture of this compound makes it an interesting candidate for the renowned Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction is a cornerstone in the preparation of 1,4-dihydropyridines (DHPs), a class of compounds widely recognized for their efficacy as calcium channel blockers used in the treatment of hypertension and angina. wikipedia.orgorganic-chemistry.org Commercially significant drugs such as nifedipine, amlodipine, and felodipine (B1672334) are based on the 1,4-dihydropyridine (B1200194) structure. wikipedia.orgnih.govnih.gov The Hantzsch synthesis typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, such as ammonia (B1221849). wikipedia.org

Given its structure, this compound could theoretically serve as a synthon in modified Hantzsch-type reactions or other condensation reactions to build the core of various pharmacologically active molecules. The hydroxyl group can be converted into a better leaving group for substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

The following table outlines the potential application of pyridine derivatives in the synthesis of pharmaceutical intermediates, illustrating the type of transformations that are relevant in this field of research.

| Starting Material Class | Reaction Type | Resulting Intermediate Core | Therapeutic Class of Final Drug | Example Drugs |

|---|---|---|---|---|

| Substituted Pyridines | Coupling and Oxidation | Benzimidazole-pyridinylmethylsulfinyl | Proton Pump Inhibitor | Omeprazole, Lansoprazole chemicalbook.com |

| Pyridine Derivatives (as part of Hantzsch synthesis) | Multicomponent Condensation (Hantzsch) | 1,4-Dihydropyridine | Calcium Channel Blocker | Nifedipine, Amlodipine, Felodipine wikipedia.org |

Further research into the specific reactivity and synthetic applications of this compound is necessary to fully elucidate its potential in the streamlined production of high-value pharmaceutical intermediates. The development of novel synthetic routes utilizing this compound could offer advantages in terms of efficiency, cost-effectiveness, and the generation of novel molecular entities with therapeutic potential.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While established methods for the synthesis of substituted pyridines exist, the future of chemical synthesis lies in the development of novel, efficient, and environmentally benign pathways. For 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile, future research could focus on the following:

One-Pot, Multi-Component Reactions: Drawing inspiration from the synthesis of other complex heterocyclic systems, the development of one-pot reactions that bring together simple, readily available precursors to construct the this compound scaffold would be a significant advancement. This approach, which is known to increase efficiency and reduce waste, could be explored by adapting known pyridine (B92270) syntheses.

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions in the synthesis of heterocyclic compounds like 4-hydroxy-2-quinolone analogues. nih.gov Investigating microwave-assisted protocols for the synthesis of this compound could lead to more sustainable and time-efficient production methods. nih.gov

Catalytic Approaches: The use of non-toxic, inexpensive, and recyclable catalysts, such as bismuth chloride (BiCl3), has been successfully employed in the green synthesis of related heterocyclic compounds. nih.gov Future research should explore the use of similar catalysts for the synthesis of this compound to minimize the environmental impact of its production.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Considerations |

| Modified Guareschi–Thorp Condensation | Established route for related pyridones | May require multiple steps and harsh reagents |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, atom economy | Requires careful optimization of reaction conditions |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields | Specialized equipment required |

| Green Catalysis | Use of non-toxic and recyclable catalysts | Catalyst screening and optimization needed |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights:

Prediction of Physicochemical Properties: DFT calculations can be employed to predict key properties such as electronic structure, molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. researchgate.netnih.gov These predictions can help in understanding the molecule's reactivity, stability, and potential for intermolecular interactions. researchgate.netnih.gov

Spectroscopic Characterization: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) by simulating the spectra of the molecule and its potential isomers or derivatives. manipal.edu

Reaction Mechanism Elucidation: DFT studies can be used to model potential reaction pathways, calculate activation energies, and identify transition states, thus providing a deeper understanding of the mechanisms of its formation and subsequent reactions.

Diversification of Derivatization and Functionalization Strategies

The functional groups of this compound provide multiple handles for derivatization, opening up possibilities for creating a library of new compounds with tailored properties.

O-Functionalization of the Hydroxyl Group: The hydroxyl group is a prime site for modification. Strategies such as etherification and esterification can be explored to introduce a wide variety of functional groups, potentially altering the molecule's solubility, and electronic properties.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would yield a new set of derivatives with different chemical properties and potential applications.

Functionalization of the Methyl Groups: While more challenging, the methyl groups could potentially be functionalized through free-radical halogenation followed by nucleophilic substitution, offering another avenue for structural diversification.

Nucleophilic Substitution on the Pyridine Ring: Following activation of the pyridine ring, for instance through N-oxidation, nucleophilic substitution reactions could be explored to introduce additional substituents onto the heterocyclic core. A three-stage synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile from a related pyridone demonstrates the feasibility of substitution at the 2-position. researchgate.net

| Functional Group | Derivatization Strategy | Potential New Functionalities |

| Hydroxyl | Etherification, Esterification | Alkoxy, Aryloxy, Acyl groups |

| Nitrile | Hydrolysis, Reduction | Carboxylic acid, Amide, Amine |

| Methyl | Halogenation and Substitution | Halomethyl, Alkoxymethyl, Aminomethyl |

| Pyridine Ring | Nucleophilic Substitution | Various nucleophiles (e.g., amines, alkoxides) |

Integration into Interdisciplinary Research Areas

The unique structure of this compound makes it a promising candidate for application in various interdisciplinary fields.

Green Chemistry: As mentioned in the context of its synthesis, the principles of green chemistry can be applied not only to the production of this compound but also to its use as a building block in the synthesis of other complex molecules. nih.gov

Supramolecular Chemistry: The hydroxyl and nitrile groups are capable of forming hydrogen bonds, suggesting that this compound could be a valuable building block for the construction of supramolecular assemblies such as co-crystals and coordination polymers. mdpi.com Pyridine derivatives are known to be excellent ligands in coordination chemistry, and the nitrile group can also coordinate to metal centers. mdpi.com

Unexplored Reactivity Patterns and Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for unlocking its full potential.

Tautomerism: The molecule can exist in tautomeric forms, with the 4-hydroxy form in equilibrium with a 4-pyridone form. wikipedia.orgchemtube3d.com Investigating the factors that influence this equilibrium (e.g., solvent, temperature, pH) is essential, as the reactivity of the two tautomers is expected to be different.

Electrophilic and Nucleophilic Aromatic Substitution: Detailed studies on the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the pyridine ring would provide a roadmap for its selective functionalization.

Photochemical Reactivity: Given that some pyridine dicarbonitriles undergo photoinitiated substitution reactions, exploring the photochemical reactivity of this compound could lead to the discovery of novel transformations. rsc.org

Enzymatic Transformations: The catabolism of 4-hydroxypyridine (B47283) by microorganisms has been reported, involving initial hydroxylation and subsequent ring opening. nih.gov Investigating the potential for enzymatic transformations of this compound could open up biocatalytic routes to novel derivatives.

Q & A

Basic Research Questions

Q. How can the molecular structure of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile be experimentally validated?

- Methodology : Use spectroscopic techniques (IR, Raman, and H-NMR) coupled with density functional theory (DFT) calculations. For example:

- IR/Raman : Assign vibrational modes (e.g., C≡N stretching at ~2200 cm) by comparing experimental spectra with B3LYP/6-311++G** calculations .

- NMR : Validate chemical shifts (e.g., the hydroxyl proton’s downfield shift due to hydrogen bonding) against DFT-predicted values (e.g., B3LYP/6-311++G** with GIAO method). Discrepancies >5 ppm may indicate solvent interactions or conformational changes .

Q. What factors influence the stability of this compound in solution?

- Methodology : Assess solvation energy and hydrogen bonding using computational tools:

- Solvation Energy : Calculate via polarizable continuum model (PCM). Higher solvation energy (e.g., −45 kJ/mol in aqueous solution) correlates with enhanced stability .

- Hydrogen Bonding : Use natural bond orbital (NBO) analysis to quantify donor-acceptor interactions. For example, the hydroxyl group forms strong hydrogen bonds (e.g., 25 kJ/mol stabilization energy), reducing reactivity .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

- Methodology : Monitor reaction intermediates via LC-MS and adjust conditions (temperature, solvent polarity). For pyridine carbonitriles, dimethylformamide (DMF) at 80°C often improves yield by stabilizing nitrile intermediates .

Advanced Research Questions

Q. How do electronic properties (HOMO-LUMO gap, electrophilicity) affect the reactivity of this compound?

- Methodology :

- HOMO-LUMO Gap : Compute using DFT (B3LYP/6-31G*). A smaller gap (e.g., 4.5 eV) indicates higher reactivity, as seen in derivatives with electron-withdrawing groups (e.g., −OH) .

- Electrophilicity Index : Calculate using , where is chemical potential and is hardness. Lower (e.g., 3.2 eV) and higher (e.g., 1.8 eV) suggest preferential electron-accepting behavior in nucleophilic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.